N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol
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Overview
Description
N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol is a complex organic compound with the molecular formula C31H36N2O2Se and a molecular weight of 547.59 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a selenolo[3,4-d]imidazole ring system .
Preparation Methods
The synthesis of N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol involves multiple steps, including the formation of the selenolo[3,4-d]imidazole ring and the subsequent attachment of benzyl groups. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the behavior of selenolo[3,4-d]imidazole derivatives.
Biology: The compound is utilized in proteomics research to investigate protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol can be compared with other similar compounds, such as:
N,N,O-Tribenzyl-hexahydro-2-oxo-1H-thiazolo[3,4-d]imidazole-5-pentanol: This compound has a thiazole ring instead of a selenolo ring, which affects its chemical properties and reactivity.
N,N,O-Tribenzyl-hexahydro-2-oxo-1H-oxazolo[3,4-d]imidazole-5-pentanol: The presence of an oxazole ring in this compound leads to different biological activities and applications.
The uniqueness of this compound lies in its selenolo ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C31H36N2O2Se |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(3aS,4S,6aR)-1,3-dibenzyl-4-(5-phenylmethoxypentyl)-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C31H36N2O2Se/c34-31-32(21-25-13-5-1-6-14-25)28-24-36-29(30(28)33(31)22-26-15-7-2-8-16-26)19-11-4-12-20-35-23-27-17-9-3-10-18-27/h1-3,5-10,13-18,28-30H,4,11-12,19-24H2/t28-,29-,30-/m0/s1 |
InChI Key |
APUDXDSXXMDORN-DTXPUJKBSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCCOCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C([Se]1)CCCCCOCC3=CC=CC=C3)N(C(=O)N2CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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